molecular formula C12H11NO B1441344 5-phenyl-1H-azepin-2(3H)-one CAS No. 41789-70-2

5-phenyl-1H-azepin-2(3H)-one

Cat. No.: B1441344
CAS No.: 41789-70-2
M. Wt: 185.22 g/mol
InChI Key: JZAVYAUAMQHQIV-UHFFFAOYSA-N
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Description

5-phenyl-1H-azepin-2(3H)-one: is an organic compound belonging to the class of azepinones. It features a seven-membered ring with a nitrogen atom and a ketone functional group. The phenyl group attached to the fifth position of the ring adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-1H-azepin-2(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylacetonitrile with a suitable amine under acidic or basic conditions to form the azepine ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Catalysts and solvents are chosen to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-1H-azepin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form alcohols or amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acids or esters.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-phenyl-1H-azepin-2(3H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-phenyl-1H-azepin-2(3H)-one depends on its specific application:

    Biological Activity: It may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Chemical Reactions: The presence of the ketone and phenyl groups influences its reactivity and the types of reactions it can undergo.

Comparison with Similar Compounds

Similar Compounds

    1H-azepin-2(3H)-one: Lacks the phenyl group, leading to different reactivity and properties.

    5-methyl-1H-azepin-2(3H)-one: The methyl group at the fifth position alters its chemical behavior compared to the phenyl group.

Uniqueness

5-phenyl-1H-azepin-2(3H)-one is unique due to the presence of the phenyl group, which enhances its reactivity and potential applications in various fields. The phenyl group also contributes to its stability and ability to participate in a wide range of chemical reactions.

Properties

IUPAC Name

5-phenyl-1,3-dihydroazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-12-7-6-11(8-9-13-12)10-4-2-1-3-5-10/h1-6,8-9H,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAVYAUAMQHQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(C=CNC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40721989
Record name 5-Phenyl-1,3-dihydro-2H-azepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40721989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41789-70-2
Record name 5-Phenyl-1,3-dihydro-2H-azepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40721989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
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Synthesis routes and methods II

Procedure details

The 2-butoxy-5-phenyl-3H-azepine (908 g, 3.42 moles) is dissolved in 2B-3 ethanol (8172 mL) and de-ionized water (2724 mL). The solution is charged to an autoclave and heated to 150° C. for 20 hours. The solution is cooled to room temperature and concentrated under reduced pressure. Residual water is removed by azeotropic distillation from toluene (2×2 L). The residual solids are dissolved in toluene (1.7 L) and heated between 95 to 100° C. The solution is cooled to <90° C. and heptane (about 4.8 mL/g) is added. The solution is allowed to cool to room temperature, and then cooled to 0 to 5° C. using an ice bath. The solids are filtered, washed with heptane, and dried to give the title compound (559 g, 88%) as a light brown solid.
Quantity
908 g
Type
reactant
Reaction Step One
Quantity
8172 mL
Type
solvent
Reaction Step One
Name
Quantity
2724 mL
Type
reactant
Reaction Step Two
Yield
88%

Synthesis routes and methods III

Procedure details

The crude diethyl-(5-phenyl-3H-azepin-2-yl)-amine (12.47 g) is added to water (10.0 mL) and 2-methoxy-ethanol (40.0 mL) and the resulting mixture heated to reflux and stirred 4½ days. The volatiles are removed in vacuo and the residue diluted with dichloromethane and washed with 0.1N HCl (2×200 mL) and saturated aqueous NaHCO3 (2×200 mL). The organic layer is dried over Na2SO4 and concentrated in vacuo to give the crude title compound as a dark brown solid (9.63 g). This material is carried into the next reaction without further purification.
Name
diethyl-(5-phenyl-3H-azepin-2-yl)-amine
Quantity
12.47 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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